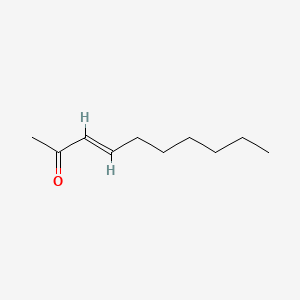

3-Decen-2-one

Description

Properties

IUPAC Name |

(E)-dec-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h8-9H,3-7H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPDANVNRUIUAB-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315551 | |

| Record name | trans-3-Decen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity floral jasmine-like aroma | |

| Record name | 3-Decen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

almost insoluble in water; soluble in purfume oils, Miscible at room temperature (in ethanol) | |

| Record name | 3-Decen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.809-0.813 | |

| Record name | 3-Decen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18402-84-1, 10519-33-2 | |

| Record name | trans-3-Decen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Decen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decen-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-3-Decen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-decen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-dec-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.266.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DECEN-2-ONE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22804BQXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ubiquitous Presence of (3E)-dec-3-en-2-one in Nature: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, analysis, and biosynthetic origins of the volatile compound (3E)-dec-3-en-2-one. This document is intended for researchers, scientists, and drug development professionals interested in the diverse roles of this aliphatic ketone in food science, plant biology, and beyond.

Executive Summary

(3E)-dec-3-en-2-one is a naturally occurring acyclic aliphatic ketone that contributes to the characteristic aroma and flavor profiles of a wide array of plant-based foods and beverages.[1] Its presence has been documented in fruits, juices, spices, vegetables, coffee, and tea. Beyond its role as a flavor component, (3E)-dec-3-en-2-one also functions as a food flavoring agent and is utilized in agriculture as a post-harvest sprouting inhibitor for potatoes. This guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its likely biosynthetic pathways in plants.

Natural Occurrence in Food and Plants

(3E)-dec-3-en-2-one has been identified as a volatile component in a diverse range of natural products. While its presence is widely reported, specific quantitative data remains somewhat sparse in publicly accessible literature. The following table summarizes the known occurrences of this compound.

| Food/Plant Source | Part of Plant/Food | Method of Detection | Reference(s) |

| General Foods | Fruits, Juices, Spices, Vegetables | Not Specified | [1] |

| Coffee | Roasted Beans | Not Specified | [1] |

| Tea | Leaves | Not Specified | [1] |

| Potatoes | Tuber (Post-harvest) | Not Specified | [2] |

| Mushrooms | Fruiting Body | Not Specified | [3] |

Table 1: Documented Natural Occurrences of (3E)-dec-3-en-2-one

Experimental Protocols for Analysis

The analysis of (3E)-dec-3-en-2-one, a volatile organic compound, typically involves extraction from the sample matrix followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Extraction of Volatile Compounds

Several methods are employed for the extraction of volatile compounds like (3E)-dec-3-en-2-one from food and plant materials. The choice of method depends on the nature of the sample matrix and the desired analytical outcome.

Steam distillation is a traditional and widely used method for extracting essential oils and other volatile compounds from plant materials.[4][5][6][7]

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the immiscible oil is separated from the water.[4][7]

Detailed Protocol for Steam Distillation:

-

Preparation of Plant Material: Fresh or dried plant material is placed in a distillation flask. The material should be of an appropriate size to allow for efficient steam penetration.

-

Apparatus Setup: A steam generator is connected to the distillation flask containing the plant material. The flask is then connected to a condenser, which in turn is connected to a collection vessel (e.g., a separatory funnel).

-

Distillation: Steam is passed through the plant material, causing the volatile compounds to co-distill with the water.

-

Condensation: The vapor mixture is cooled in the condenser, leading to the condensation of both water and the volatile compounds.

-

Separation: The condensed mixture is collected in the separatory funnel. Due to the immiscibility of the essential oil with water, two distinct layers are formed, allowing for easy separation.

-

Drying and Storage: The collected essential oil is typically dried over an anhydrous salt (e.g., sodium sulfate) to remove any residual water and then stored in a tightly sealed container in a cool, dark place.

Workflow for Steam Distillation:

Caption: A simplified workflow of the steam distillation process for extracting volatile compounds.

HS-SPME is a modern, solvent-free extraction technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds in various matrices.[8][9][10][11][12]

Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[9][10]

Detailed Protocol for HS-SPME:

-

Sample Preparation: A known amount of the homogenized sample is placed in a headspace vial. An internal standard may be added at this stage for quantification.

-

Vial Sealing: The vial is securely sealed with a septum cap.

-

Incubation and Extraction: The vial is incubated at a specific temperature for a set period to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time. Agitation may be used to facilitate the mass transfer of analytes.

-

Thermal Desorption: After extraction, the fiber is withdrawn from the vial and immediately inserted into the heated injection port of the GC-MS system. The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column.

-

GC-MS Analysis: The desorbed compounds are separated on the GC column and detected by the mass spectrometer.

Workflow for HS-SPME Analysis:

Caption: A schematic representation of the headspace solid-phase microextraction workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile compounds like (3E)-dec-3-en-2-one. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed.[1][13][14]

Typical GC-MS Parameters:

-

Injector: Split/splitless inlet, with the temperature optimized for the thermal desorption of the SPME fiber or the volatilization of the liquid extract.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Column: A capillary column with a stationary phase appropriate for the separation of volatile ketones (e.g., a mid-polar or polar phase).

-

Oven Temperature Program: A programmed temperature ramp to ensure the efficient separation of a wide range of volatile compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for GC-MS/MS can be used to enhance sensitivity and specificity.

Biosynthesis of (3E)-dec-3-en-2-one in Plants

The biosynthesis of aliphatic ketones, including unsaturated ketones like (3E)-dec-3-en-2-one, in plants is generally understood to originate from the oxidative degradation of fatty acids, a process known as lipid peroxidation.[15][16][17]

Lipid Peroxidation Pathway

Lipid peroxidation is a complex process involving the reaction of lipids with reactive oxygen species (ROS). This process can be enzymatic or non-enzymatic and leads to the formation of a variety of secondary metabolites, including aldehydes and ketones.[15][16]

Key Steps in Lipid Peroxidation Leading to Ketone Formation:

-

Initiation: A reactive oxygen species abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a fatty acid radical.

-

Propagation: The fatty acid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another PUFA, creating a lipid hydroperoxide and another fatty acid radical, thus propagating the chain reaction.

-

Decomposition: The unstable lipid hydroperoxides can decompose through various mechanisms, including enzymatic and non-enzymatic pathways, to form a range of smaller, volatile compounds, including aldehydes and ketones. The specific structure of the resulting ketone, such as (3E)-dec-3-en-2-one, will depend on the structure of the initial fatty acid and the specific cleavage points during decomposition.

Signaling Pathway of Lipid Peroxidation:

Caption: A simplified diagram illustrating the lipid peroxidation pathway leading to the formation of ketones.

Conclusion

(3E)-dec-3-en-2-one is a significant contributor to the sensory properties of many foods and plants. Its analysis relies on established techniques for volatile compound extraction and GC-MS analysis. The biosynthesis of this ketone is intricately linked to the fundamental process of lipid peroxidation in plants. Further research is warranted to elucidate the precise enzymatic control of its formation and to quantify its concentration in a wider variety of natural sources, which could have implications for food quality control, flavor chemistry, and the understanding of plant-environment interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Peer review of the pesticide risk assessment of the active substance (3 E)-dec-3-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psilocin - Wikipedia [en.wikipedia.org]

- 4. newdirectionsaromatics.com [newdirectionsaromatics.com]

- 5. engineering.iastate.edu [engineering.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Steam distillation - Wikipedia [en.wikipedia.org]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. scispace.com [scispace.com]

- 10. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. A rapid and green GC-MS method for the sampling of volatile organic compounds in spices and flowers by concurrent headspace single-drop microextraction and solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bce.au.dk [bce.au.dk]

- 16. A Comprehensive Review on Lipid Oxidation in Meat and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Decen-2-one: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decen-2-one (B80159) (CAS No: 10519-33-2) is an α,β-unsaturated ketone that is a subject of interest across various scientific disciplines.[1][2] It is a naturally occurring compound found in some foods and is utilized as a flavoring agent in the food industry.[3][4] In the agricultural sector, it functions as a biopesticide, specifically as a plant growth regulator to inhibit sprouting in stored potatoes.[5][6] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities and toxicological profile.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity, jasmine-like aroma.[2][5] The quantitative chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [4][5] |

| Molecular Weight | 154.25 g/mol | [4][5] |

| IUPAC Name | (E)-dec-3-en-2-one | [7] |

| Synonyms | Heptylidene acetone (B3395972), Oenanthylidene acetone | [4] |

| CAS Number | 10519-33-2 | [4] |

Table 2: Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 125-126 °C | at 760 mm Hg | [2][5] |

| 90 °C | at 11.00 mm Hg | [5] | |

| Melting Point | 16-17 °C | at 760.00 mm Hg | [5] |

| Density | 0.847 g/mL | at 25 °C | |

| Refractive Index | 1.446-1.452 | at 20 °C | [5] |

| Vapor Pressure | 0.308 mmHg | at 25 °C | [5] |

| Flash Point | 91.7-92 °C | Closed cup | [2] |

| Solubility | Very slightly soluble in water; soluble in organic solvents like alcohol. | [5][8] | |

| logP (o/w) | 3.198 (estimated) | [5] |

Experimental Protocols

Synthesis via Aldol (B89426) Condensation

A common method for the synthesis of this compound is the base-catalyzed aldol condensation of heptaldehyde and acetone.[5][9] The following is a representative experimental protocol.

Materials:

-

Heptaldehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (95%)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in ethanol to create a 1% solution.

-

Add acetone to the ethanolic NaOH solution and cool the mixture in an ice bath.

-

Slowly add heptaldehyde dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of this compound.[1] The following is a general protocol that can be adapted for specific instrumentation and sample matrices.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms or equivalent)

-

Autosampler

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane. For complex matrices, a headspace solid-phase microextraction (HS-SPME) method may be employed to extract the volatile analyte.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final hold: 5 minutes at 250 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Scan Range: 35-350 amu

-

-

Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Biological Activity and Toxicology

Mechanism of Action as a Plant Growth Regulator

This compound is used as a sprout inhibitor for stored potatoes.[5] Its mechanism of action involves interference with membrane integrity, which leads to increased oxidative stress, desiccation, and ultimately necrosis of the meristematic tissues of the sprouts.[5][8]

Metabolism

In biological systems such as potato tubers, this compound is known to undergo metabolic degradation. The primary pathway involves a two-step reduction process.[5]

Toxicological Summary

From a mammalian toxicology perspective, this compound exhibits low acute oral and dermal toxicity.[1][3] However, it is considered to have moderate acute toxicity if inhaled and can be a skin and eye irritant.[1][3][8] It is not considered to be mutagenic or a reproductive toxicant.[3] Regulatory bodies have established that at current intake levels from its use as a flavoring agent, it poses no safety concern.[7] Due to its natural occurrence in food and relatively low oral toxicity, waivers for long-term toxicity studies have been accepted in some regulatory assessments.[1]

Applications in Research and Industry

The primary applications of this compound are:

-

Flavor and Fragrance: Used to impart fruity, floral, and fatty notes in various food products and perfumes.[5][8]

-

Agrochemical: As a biopesticide for sprout control in potatoes, offering an alternative to synthetic herbicides.[5]

-

Research Chemical: Serves as a versatile building block in organic synthesis.

Given its biological activity, further research into its potential antimicrobial or other pharmacological effects could be of interest to the drug development community, although current literature is limited in this area. The toxicological data provides a foundational safety profile for any future investigations.

References

- 1. Peer review of the pesticide risk assessment of the active substance (3E )‐dec‐3‐en‐2‐one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound (E)-3-Decen-2-one (FDB020376) - FooDB [foodb.ca]

- 3. canada.ca [canada.ca]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. This compound |Research Chemical [benchchem.com]

- 6. This compound (Ref: AMV-1018) [sitem.herts.ac.uk]

- 7. This compound, (3E)- | C10H18O | CID 5363233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Federal Register :: this compound; Exemption from the Requirement of a Tolerance [federalregister.gov]

- 9. magritek.com [magritek.com]

The Discovery and Scientific Journey of 3-Decen-2-one: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decen-2-one (B80159), a naturally occurring α,β-unsaturated ketone, has carved a significant niche in both the flavor and fragrance industry and the agricultural sector. Initially recognized for its potent sensory characteristics, its journey in scientific literature has evolved to encompass its crucial role as a biochemical pesticide, specifically as a potato sprout inhibitor. This technical guide delves into the historical discovery, synthesis, and characterization of this compound, providing a comprehensive overview of its scientific evolution. Detailed experimental protocols for its synthesis and analysis are presented, alongside a visualization of its proposed mechanism of action in sprout inhibition.

Introduction

This compound (C₁₀H₁₈O) is an aliphatic ketone that is found in a variety of natural sources, including fruits, spices, vegetables, coffee, tea, and certain mushrooms.[1] Its distinct organoleptic profile, often described as fatty, green, and reminiscent of jasmine, has made it a valuable component in the flavor and fragrance industry.[2][3] Beyond its sensory applications, this compound has emerged as a significant agricultural tool, functioning as a plant growth regulator to inhibit sprouting in stored potatoes.[4][5] This guide provides a detailed technical account of the scientific history and key experimental methodologies associated with this versatile molecule.

Discovery and History

While the precise first synthesis or isolation of this compound is not definitively documented in readily available contemporary literature, its study is intrinsically linked to the broader exploration of unsaturated ketones in flavor and aroma chemistry that gained momentum in the mid-20th century. The development of analytical techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) was pivotal in identifying and characterizing volatile compounds like this compound from natural sources. Its recognition as a flavor component led to its inclusion in compendia of flavoring substances and subsequent evaluation by international bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has deemed it safe for use as a flavoring agent.[6] Its application as a sprout inhibitor is a more recent development, driven by the search for safer and more sustainable alternatives to conventional synthetic inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-3-Decen-2-one is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [7] |

| Molecular Weight | 154.25 g/mol | [7] |

| CAS Number | 10519-33-2 | [7] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Fatty, green, jasmine, vegetable | [2][3] |

| Boiling Point | 125 °C at 12 mmHg | [3] |

| Density | 0.847 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.45 | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature, with the Aldol (B89426) condensation being a prominent method.

Experimental Protocol: Synthesis via Aldol Condensation

This protocol describes the synthesis of this compound through the base-catalyzed Aldol condensation of heptaldehyde and acetone.[4][8]

Materials:

-

Heptaldehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Pumice or acidic clay (for dehydration)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve heptaldehyde in an excess of acetone.

-

Base Catalysis: Slowly add a catalytic amount of aqueous sodium hydroxide solution to the reaction mixture while stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid). Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Purification of Aldol Adduct: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude 4-hydroxydecan-2-one (B15475434) (the aldol adduct).

-

Dehydration: Dehydrate the crude aldol adduct by heating it over pumice or an acidic clay catalyst to yield this compound.[4]

-

Final Purification: Purify the resulting this compound by vacuum distillation.

Caption: Workflow for the synthesis of this compound via Aldol condensation.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in various matrices.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound in a food matrix, such as potatoes.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

-

Autosampler

Sample Preparation (Headspace Solid-Phase Microextraction - SPME):

-

Homogenization: Homogenize a representative sample of the potato matrix.

-

Vial Preparation: Place a known amount of the homogenized sample into a headspace vial.

-

Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature and time to allow for the adsorption of volatile compounds, including this compound.

-

Desorption: Introduce the SPME fiber into the hot GC inlet, where the adsorbed analytes are desorbed and transferred to the analytical column.

GC-MS Parameters:

| Parameter | Setting |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Analysis:

-

Identification: Compare the obtained mass spectrum and retention time with that of a certified reference standard of this compound.

-

Quantification: Generate a calibration curve using a series of standard solutions of known concentrations.

Caption: Experimental workflow for GC-MS analysis of this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound in the agricultural context is its ability to inhibit the sprouting of potato tubers during post-harvest storage.[9][10]

Mechanism of Sprout Inhibition

The precise signaling pathway of this compound in potato sprout inhibition is not fully elucidated. However, the available literature suggests a mechanism involving direct physical damage to the developing sprouts.[11] The proposed mechanism involves the following key steps:

-

Membrane Integrity Disruption: this compound is believed to interfere with the integrity of cell membranes in the meristematic tissues of the potato sprouts.[4]

-

Increased Oxidative Stress: This disruption of membrane integrity leads to an increase in oxidative stress within the sprout cells.[4]

-

Desiccation and Necrosis: The combination of membrane damage and oxidative stress results in the desiccation (drying out) and subsequent necrosis (cell death) of the sprout tissues.[4]

This process effectively "burns" off the developing sprouts, and repeated applications may be necessary for long-term control as new sprouts can emerge.

Caption: Proposed mechanism of action for this compound in potato sprout inhibition.

Conclusion

This compound stands as a compelling example of a naturally occurring compound with diverse and valuable applications. Its journey from a flavor and fragrance component to a key tool in sustainable agriculture highlights the ongoing potential for discovering novel functionalities in natural products. The methodologies for its synthesis and analysis are well-established, providing a solid foundation for further research and development. While its primary mechanism of action in sprout inhibition is understood at a cellular level, further investigation into the specific molecular targets and signaling cascades could pave the way for the development of even more effective and targeted plant growth regulators. This guide provides a comprehensive technical foundation for professionals engaged in the study and application of this important molecule.

References

- 1. This compound [thegoodscentscompany.com]

- 2. youtube.com [youtube.com]

- 3. Aliphatic polyketones as classic yet new molecular ropes for structural diversity in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound |Research Chemical [benchchem.com]

- 5. The Fascinating History of Flavor Chemists - Aromatech [aromatechgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. nappo.org [nappo.org]

- 8. popsci.com [popsci.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Evaluating Ecologically Acceptable Sprout Suppressants for Enhancing Dormancy and Potato Storability: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Study of Some Preparative Methods for Aliphatic Ketones and Development of ... - Ralph Donald Spencer - Google Books [books.google.com.na]

The Enigmatic Aroma of Nature: A Technical Guide to the Natural Sources and Biosynthesis of 3-Decen-2-one

For the attention of researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the natural occurrences and biosynthetic pathways of the aliphatic ketone, 3-decen-2-one (B80159). This document delves into the quantitative distribution of this volatile compound, details the experimental protocols for its analysis, and visually elucidates its formation through biochemical pathways.

Introduction

This compound, a naturally occurring unsaturated methyl ketone, is a significant contributor to the aroma and flavor profiles of a diverse range of natural products. Its characteristic fruity, green, and fatty notes have led to its use as a flavoring agent in the food industry.[1] Beyond its sensory properties, this compound exhibits biological activity, notably as a plant growth regulator, where it is utilized as a post-harvest sprout inhibitor for potatoes.[2][3] Understanding the natural distribution and biosynthetic origins of this molecule is crucial for applications in food science, agriculture, and potentially, for its role in biological signaling pathways relevant to drug development.

Natural Sources of this compound

This compound is found across various biological kingdoms, from fungi and plants to animal products. Its presence is a result of the metabolic breakdown of fatty acids, a ubiquitous process in living organisms. The following table summarizes the known natural sources of this compound, with quantitative data where available.

| Natural Source | Kingdom | Concentration Data | References |

| Porcini Mushrooms (Boletus edulis) | Fungi | Present, specific concentration not widely reported. | [4] |

| Iberian Ham | Animalia | Present, contributes to the characteristic aroma. | [4] |

| Skipjack Tuna (Katsuwonus pelamis) | Animalia | Identified as a volatile component. | [4] |

| Yogurt | Animalia (Product) | Present as a result of microbial fermentation. | [4] |

| Various Fruits (e.g., apricot, peach, pear) | Plantae | Contributes to the fruity aroma profile. | [1] |

| Various Vegetables (e.g., cucumber) | Plantae | Present as a volatile organic compound. | [1] |

| Dairy Products (e.g., milk, cheese) | Animalia (Product) | Contributes to the flavor profile. | [1] |

| Potatoes (Solanum tuberosum) - Post-harvest | Plantae | Applied as a sprout inhibitor. | [5][6] |

Biosynthesis of this compound: A Pathway Rooted in Fatty Acid Metabolism

The biosynthesis of this compound is intrinsically linked to the beta-oxidation of unsaturated fatty acids. While the complete enzymatic cascade specifically for this compound has not been fully elucidated in a single organism, the general pathway for methyl ketone formation provides a strong theoretical framework. The proposed pathway involves a modified beta-oxidation cycle.

The biosynthesis is hypothesized to proceed as follows:

-

Activation of a C10 Unsaturated Fatty Acid: The pathway likely initiates with a C10 unsaturated fatty acid, such as decenoic acid, which is activated to its coenzyme A (CoA) thioester, decenoyl-CoA.

-

Hydration: An enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of decenoyl-CoA, forming 3-hydroxydecanoyl-CoA.[7][8]

-

Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group of 3-hydroxydecanoyl-CoA to a keto group, yielding 3-ketodecanoyl-CoA.[9][10] This reaction is stereospecific, typically acting on the (S)-enantiomer.[11]

-

Thioester Cleavage and Decarboxylation: A specialized thioesterase, often referred to as a methyl ketone synthase, hydrolyzes the thioester bond of 3-ketodecanoyl-CoA to release the free 3-ketodecanoic acid.[12][13] This β-keto acid is unstable and readily undergoes decarboxylation to produce this compound and carbon dioxide.

Experimental Protocols for the Analysis of this compound

The volatile nature of this compound necessitates specific analytical techniques for its extraction and quantification from various matrices. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction (SPME)-GC-MS are the methods of choice.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique is ideal for analyzing volatile compounds in solid or liquid samples without extensive sample preparation.

Methodology:

-

Sample Preparation: A known amount of the sample (e.g., homogenized mushroom tissue, a liquid food sample) is placed in a headspace vial. For solid samples, a matrix modifier (e.g., saturated NaCl solution) can be added to increase the volatility of the analytes.

-

Incubation: The sealed vial is incubated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

-

Injection: A heated gas-tight syringe or an automated headspace sampler injects a specific volume of the headspace gas into the GC-MS system.

-

GC Separation: The volatile compounds are separated on a capillary column (e.g., DB-5MS or equivalent) with a suitable temperature program.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are used for compound identification by comparison with spectral libraries (e.g., NIST) and authentic standards.

Workflow for Headspace GC-MS Analysis:

Solid-Phase Microextraction (SPME)-GC-MS

SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or directly from a liquid sample.

Methodology:

-

Fiber Selection: The choice of SPME fiber coating is critical. For a moderately polar compound like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice, offering a broad range of analyte adsorption.[14][15][16]

-

Extraction: The SPME fiber is exposed to the headspace of a heated and agitated sample vial for a specific time (e.g., 30 minutes at 60°C).

-

Desorption: The fiber is then retracted and inserted into the hot injector of the GC-MS, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

GC-MS Analysis: The separation and detection are performed as described for HS-GC-MS.

Experimental Workflow for SPME-GC-MS:

Derivatization for Enhanced Detection

For certain applications requiring higher sensitivity or improved chromatographic performance, derivatization of the ketone group can be employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with ketones to form stable oximes, which can be readily analyzed by GC-MS, often with enhanced sensitivity in negative chemical ionization (NCI) mode.[17]

Conclusion

This compound is a naturally occurring volatile compound with significant implications for the food and agricultural industries. Its biosynthesis is intricately tied to the fundamental metabolic process of fatty acid beta-oxidation, highlighting the interconnectedness of primary and secondary metabolism. The analytical methodologies detailed in this guide provide a robust framework for the accurate identification and quantification of this compound in diverse biological matrices. Further research into the specific enzymes and regulatory mechanisms governing its biosynthesis will not only deepen our understanding of natural product chemistry but may also open new avenues for the biotechnological production of this valuable flavor and aroma compound. For professionals in drug development, understanding the biosynthesis and natural occurrence of such bioactive small molecules can provide insights into potential metabolic pathways and targets for therapeutic intervention.

References

- 1. Enoyl_CoA_Hydratase [collab.its.virginia.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. canada.ca [canada.ca]

- 4. amvac.com [amvac.com]

- 5. tandfonline.com [tandfonline.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Metabolic engineering of β-oxidation to leverage thioesterases for production of 2-heptanone, 2-nonanone and 2-undecanone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]

- 15. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pheromonal Properties and Role in Insect Communication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheromones are the cornerstone of chemical communication in insects, mediating a vast array of behaviors critical for their survival and reproduction. These semiochemicals, produced and released by an individual, elicit specific physiological and behavioral responses in conspecifics. A comprehensive understanding of the chemical properties of pheromones, the intricate signaling pathways they activate, and the precise experimental methodologies used to study them is paramount for fundamental research and the development of novel pest management strategies and other biotechnological applications. This technical guide provides an in-depth exploration of the core principles of insect pheromonal communication, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Pheromonal Properties: A Quantitative Perspective

The biological activity of a pheromone is intrinsically linked to its specific chemical properties. These include the precise blend of constituent compounds, their relative ratios, and the rate at which they are released into the environment. This section presents a summary of these quantitative parameters for several well-studied insect species.

Chemical Composition and Blend Ratios

The specificity of a pheromonal signal is often determined by a unique blend of multiple chemical components. The precise ratio of these components is critical for eliciting a behavioral response.

Table 1: Chemical Composition of Sex Pheromones in Selected Moth Species

| Species | Family | Pheromone Components | Ratio |

| Heliothis virescens | Noctuidae | (Z)-11-Hexadecenal, (Z)-9-Tetradecenal, (Z)-11-Hexadecenol, Heptanal, Tetradecanal, Hexadecanal | 100:2:1:1:1:1 |

| Plutella xylostella | Plutellidae | (Z)-11-Hexadecenal, (Z)-11-Hexadecenyl acetate, (Z)-11-Hexadecenol | 8:100:18 or 10:90:1[1] |

| Grapholita molesta | Tortricidae | (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate, (Z)-8-Dodecenol, Dodecyl acetate | 100:4.2:trace:significant amounts[2] |

| Spodoptera littoralis | Noctuidae | (Z,E)-9,11-Tetradecadienyl acetate, (Z,E)-9,12-Tetradecadienyl acetate | 95:5 |

| Bombyx mori | Bombycidae | (E,Z)-10,12-Hexadecadien-1-ol (Bombykol) | Single Component |

Pheromone Release Rates

The quantity of pheromone released per unit of time is a crucial factor in determining the size and shape of the active space, the area within which the pheromone concentration is above the behavioral threshold of the receiving insect.

Table 2: Female Sex Pheromone Release Rates for Selected Insect Species

| Species | Order | Pheromone Component(s) | Mean Release Rate (ng/hr) | Analytical Method |

| Grapholita molesta | Lepidoptera | (Z)-8-Dodecenyl acetate | 8.48 ± 7.26[2] | GC-MS |

| Heliothis subflexa | Lepidoptera | Total Pheromone Blend | 152.8 | GC-FID |

| Chloridea virescens | Lepidoptera | (Z)-11-Hexadecenal | ~414 (peak) | GC/MS[3] |

| Plodia interpunctella | Lepidoptera | (Z,E)-9,12-Tetradecadien-1-yl acetate | Not specified, but low | Gas Chromatography[4] |

| Lobesia botrana | Lepidoptera | (E,Z)-7,9-dodecadien-1-yl acetate | ~50 (from passive dispenser) | GC/FID[5] |

Key Signaling Pathways in Pheromonal Communication

The journey of a pheromone signal from its biosynthesis and release by the sender to its perception and processing by the receiver involves a series of complex and tightly regulated signaling pathways.

Pheromone Biosynthesis Activating Neuropeptide (PBAN) Signaling Pathway

In many moth species, the biosynthesis of sex pheromones is initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[6][7][8][9] This neuropeptide is released from the subesophageal ganglion and travels through the hemolymph to the pheromone gland.[7]

Insect Olfactory Signal Transduction Pathway

The detection of pheromones by an insect's antenna initiates a rapid and sensitive signal transduction cascade within the olfactory sensory neurons (OSNs). This process converts the chemical signal into an electrical signal that is transmitted to the brain.

Experimental Protocols

The study of insect pheromones relies on a suite of specialized experimental techniques. This section provides detailed methodologies for several key procedures.

Pheromone Extraction from Glandular Tissues

This protocol describes the general procedure for extracting pheromones from the glands of female insects.

Materials:

-

Virgin female insects of the desired age

-

Dissecting microscope

-

Fine-tipped forceps

-

Micro-scissors

-

Glass vials with Teflon-lined caps

-

Hexane (B92381) (HPLC grade) or other suitable organic solvent

-

Glass Pasteur pipettes

-

Nitrogen gas stream

Procedure:

-

Insect Preparation: Anesthetize a virgin female insect by chilling it on ice for 2-3 minutes.

-

Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland. For many moth species, this is located at the tip of the abdomen.

-

Extraction: Immediately place the excised gland into a glass vial containing a small, precise volume of hexane (e.g., 50-100 µL).

-

Incubation: Gently agitate the vial for a predetermined period (e.g., 30 minutes) at room temperature to allow the pheromone to diffuse into the solvent.

-

Sample Collection: Carefully remove the glandular tissue from the vial.

-

Concentration (Optional): If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen gas.

-

Storage: Store the extract at -20°C or lower in a sealed vial until analysis.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated response of all olfactory receptor neurons on an insect's antenna to a volatile stimulus.[10][11][12][13][14]

Materials:

-

EAG system (amplifier, data acquisition system)

-

Faraday cage

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., saline)

-

Insect holder

-

Air delivery system with charcoal filter and humidifier

-

Stimulus cartridges (e.g., Pasteur pipettes with filter paper)

-

Test compounds and solvent (e.g., hexane)

Procedure:

-

Insect Preparation: Anesthetize the insect and mount it in a holder, exposing the antennae.

-

Antenna Preparation: Excise one antenna at the base and mount it between the recording and reference electrodes using conductive gel.

-

Electrode Placement: Insert the basal end of the antenna into the reference electrode and the distal tip into the recording electrode.

-

Signal Stabilization: Place the preparation in a continuous, clean, humidified airstream and allow the baseline electrical signal to stabilize.

-

Stimulus Preparation: Apply a known amount of the test compound dissolved in a solvent to a piece of filter paper and insert it into a stimulus cartridge. Prepare a solvent-only control.

-

Stimulus Delivery: Puff a pulse of air through the stimulus cartridge into the continuous airstream directed at the antenna.

-

Data Recording: Record the resulting negative voltage deflection (the EAG response).

-

Data Analysis: Measure the amplitude of the EAG response in millivolts (mV). Normalize responses to a standard compound or the solvent control.

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons within a single sensillum.[15][16][17][18][19]

Materials:

-

SSR system (high-impedance amplifier, data acquisition system)

-

Anti-vibration table

-

Faraday cage

-

Micromanipulators (one for reference, one for recording electrode)

-

Sharpened tungsten or glass microelectrodes

-

Insect holder

-

Air delivery and stimulus system (as for EAG)

Procedure:

-

Insect Preparation: Immobilize the insect in a holder, ensuring the antenna is stable and accessible.

-

Reference Electrode: Insert the reference electrode into the insect's eye or another part of the body.

-

Recording Electrode: Under high magnification, carefully advance the recording electrode to pierce the cuticle of a single sensillum.

-

Signal Acquisition: Observe the spontaneous firing of action potentials from the neuron(s) within the sensillum.

-

Stimulus Delivery: Deliver a puff of the test compound over the antenna as in the EAG protocol.

-

Data Recording: Record the change in the firing rate (number of spikes per second) of the neuron in response to the stimulus.

-

Data Analysis: Quantify the change in spike frequency from the baseline to determine the neuron's sensitivity and specificity to the tested compound.

Wind Tunnel Behavioral Bioassay

Wind tunnel assays are used to study the behavioral responses of insects to airborne pheromone plumes in a controlled environment that simulates natural conditions.[4][20][21][22]

Materials:

-

Wind tunnel with controlled airflow, temperature, humidity, and lighting

-

Video recording equipment

-

Pheromone dispenser (e.g., rubber septum, filter paper)

-

Release cage for insects

-

Source of the synthetic pheromone or natural extract

Procedure:

-

Environmental Control: Set the wind tunnel parameters (e.g., wind speed of 0.3 m/s, dim red light) to mimic the conditions under which the insect is naturally active.

-

Pheromone Source Placement: Place the pheromone dispenser at the upwind end of the tunnel.

-

Insect Acclimatization: Allow the insects (typically virgin males for sex pheromone assays) to acclimate to the experimental conditions in a release cage for at least 30 minutes.

-

Insect Release: Place the release cage at the downwind end of the tunnel and open it to release the insect.

-

Behavioral Observation: Record the insect's flight path and behaviors for a set period (e.g., 5 minutes). Key behaviors to score include activation, take-off, upwind flight, casting (zigzagging flight), and source contact.

-

Data Analysis: Quantify the percentage of insects exhibiting each behavior in response to the pheromone stimulus compared to a solvent control.

Chemical Synthesis of Insect Pheromones

The artificial synthesis of insect pheromones is crucial for their structural confirmation and for producing sufficient quantities for research and pest management applications.[23][24][25][26]

General Synthetic Strategies:

-

Alkyne Routes: These methods often involve the coupling of smaller alkyne fragments, followed by stereoselective reduction to form the desired (Z) or (E) double bonds.

-

Wittig Reaction: This is a widely used method for forming carbon-carbon double bonds with good control over stereochemistry.

-

Olefin Metathesis: This powerful reaction allows for the formation of new double bonds by rearranging the fragments of existing olefins.

-

Organometallic Cross-Coupling Reactions: Reactions like the Suzuki or Heck coupling are used to form carbon-carbon bonds efficiently.[26]

A detailed, specific synthetic protocol is highly dependent on the target pheromone's chemical structure.

Conclusion

The study of insect pheromones is a dynamic and interdisciplinary field that continues to yield profound insights into chemical communication and behavior. The ability to quantify pheromonal properties, elucidate the underlying signaling pathways, and perform precise behavioral and electrophysiological experiments is essential for advancing our knowledge. The methodologies and data presented in this technical guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals working to unravel the complexities of insect chemical communication and to leverage this understanding for innovative applications. The continued refinement of these techniques and the integration of new technologies will undoubtedly lead to further breakthroughs in this fascinating area of science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 4. ars.usda.gov [ars.usda.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]

- 7. Unraveling the pheromone biosynthesis activating neuropeptide (PBAN) signal transduction cascade that regulates sex pheromone production in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pheromone biosynthesis activating neuropeptide family in insects: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 13. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ockenfels-syntech.com [ockenfels-syntech.com]

- 15. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. youtube.com [youtube.com]

- 22. ento.psu.edu [ento.psu.edu]

- 23. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 24. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 25. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic data (NMR, IR, MS) for 3-Decen-2-one characterization

Characterization of 3-Decen-2-one (B80159): A Spectroscopic Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of this compound, specifically focusing on the (E)-isomer. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed analysis of the compound's structure. Experimental protocols for acquiring this data are also detailed to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of (E)-3-decen-2-one.

Table 1: ¹H NMR Spectroscopic Data for (E)-3-Decen-2-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.78 | dt | 16.0, 6.9 | H-4 |

| 6.07 | d | 16.0 | H-3 |

| 2.23 | s | - | H-1 (CH₃) |

| 2.18 | q | 7.3 | H-5 (CH₂) |

| 1.43 | sextet | 7.4 | H-6 (CH₂) |

| 1.28 | m | - | H-7, H-8, H-9 (CH₂)₃ |

| 0.88 | t | 7.0 | H-10 (CH₃) |

Solvent: CDCl₃. Data sourced from spectral prediction and comparison with similar structures.

Table 2: ¹³C NMR Spectroscopic Data for (E)-3-Decen-2-one

| Chemical Shift (δ) ppm | Assignment |

| 198.5 | C-2 (C=O) |

| 148.8 | C-4 |

| 132.0 | C-3 |

| 32.4 | C-5 |

| 31.5 | C-7 |

| 28.9 | C-6 |

| 26.7 | C-1 |

| 22.5 | C-8 |

| 14.0 | C-9 |

| Note: One carbon signal (from the C₅-C₉ alkyl chain) is likely overlapping or not explicitly resolved in typical predicted spectra. |

Solvent: CDCl₃. Data sourced from spectral prediction and comparison with similar structures.

Table 3: IR Spectroscopic Data for (E)-3-Decen-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2957-2855 | Strong | C-H stretch (alkane) |

| ~1674 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~968 | Strong | =C-H bend (trans alkene) |

Sample preparation: Neat liquid. Data is typical for α,β-unsaturated ketones.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 154 | ~10 | [M]⁺ (Molecular Ion) |

| 139 | ~5 | [M - CH₃]⁺ |

| 111 | ~20 | [M - C₃H₇]⁺ |

| 97 | ~45 | [M - C₄H₉]⁺ |

| 83 | ~30 | [C₆H₁₁]⁺ |

| 69 | ~70 | [C₅H₉]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

Ionization method: Electron Ionization (EI). Data sourced from the NIST WebBook.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[2] The solution should be clear and free of any particulate matter.[3]

-

NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.[4]

-

Instrumentation: The spectra are recorded on a standard NMR spectrometer (e.g., Bruker, 400 MHz).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.[2] A relaxation delay of 2-5 seconds is common.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared salt plate assembly into the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: For a liquid sample, dilute it to a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol (B129727) or acetonitrile.[7] Further dilution to the low µg/mL range may be necessary depending on the instrument's sensitivity.[7]

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for this type of compound.[8]

-

Data Acquisition:

-

Introduce the sample into the ion source. For volatile liquids, this can be done via a direct insertion probe or through a gas chromatograph (GC) inlet.[8]

-

The standard electron energy for EI is 70 eV.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

Synthesis methods for 3-Decen-2-one, including condensation and dehydration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 3-Decen-2-one, a valuable unsaturated ketone intermediate. The focus of this document is on the widely utilized Claisen-Schmidt (aldol) condensation and subsequent dehydration, as well as the direct dehydration of the aldol (B89426) adduct. This guide includes detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate a thorough understanding of the synthetic pathways.

Introduction

This compound, with the chemical formula C₁₀H₁₈O, is an α,β-unsaturated ketone of significant interest in various fields of chemical research and development.[1][2] Its synthesis is a fundamental example of carbon-carbon bond formation, a cornerstone of organic chemistry. The primary and most common method for its preparation involves the Claisen-Schmidt condensation, a type of aldol condensation, between heptanal (B48729) and acetone (B3395972), followed by dehydration of the resulting β-hydroxy ketone.[3] An alternative, though less commonly detailed, approach is the direct dehydration of the isolated aldol addition product, 4-hydroxy-2-decanone.[3]

This guide will delve into the specifics of these synthetic routes, providing detailed experimental procedures and the expected quantitative outcomes.

Synthesis via Claisen-Schmidt Condensation and Dehydration

The Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones. In this reaction, an enolate ion, generated from a ketone (acetone in this case) by a base, acts as a nucleophile and attacks the carbonyl carbon of an aldehyde (heptanal). The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration, often in situ upon heating or under acidic/basic conditions, to yield the more stable conjugated enone, this compound.[4]

Reaction Scheme:

Experimental Protocol

This protocol is a synthesized representation of common laboratory procedures for the base-catalyzed condensation of heptanal and acetone.

Materials:

-

Heptanal

-

Acetone

-

Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Hydrochloric Acid (HCl), dilute solution (for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve heptanal (1 equivalent) and acetone (1.5 to 5 equivalents) in 95% ethanol. The use of excess acetone can help to favor the desired cross-condensation over the self-condensation of heptanal.

-

Base Addition: While stirring the solution at room temperature, slowly add a 10% aqueous solution of sodium hydroxide or potassium hydroxide. The addition should be done dropwise to control the reaction temperature.

-

Condensation Reaction: Continue stirring the mixture at room temperature for a period of 1 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Dehydration: Following the condensation, the reaction mixture can be gently heated to reflux (around 80°C) for 1 to 2 hours to facilitate the dehydration of the intermediate 4-hydroxy-2-decanone.[5] Alternatively, the dehydration can be achieved during the workup by acidification.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and then neutralize it with a dilute solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash them sequentially with water and then with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by vacuum distillation.[6] Collect the fraction boiling at approximately 125 °C at 12 mmHg.[7]

Quantitative Data

The following table summarizes typical data for the synthesis of this compound via the Claisen-Schmidt condensation. Please note that yields can vary based on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Typical Yield | 65-75% | [3] |

| Purity (post-distillation) | >97% | [7] |

| Boiling Point | 125 °C / 12 mmHg | [7] |

| Density (at 25 °C) | 0.847 g/mL | [7] |

| Refractive Index (n20/D) | 1.45 | [7] |

Synthesis via Dehydration of 4-Hydroxy-2-decanone

This method involves the synthesis and isolation of the aldol adduct, 4-hydroxy-2-decanone, followed by a separate dehydration step to yield this compound. This two-step approach allows for the purification of the intermediate, which can be beneficial in certain research contexts. The dehydration is typically achieved by heating the β-hydroxy ketone in the presence of a catalyst such as pumice or acidic clay.[3]

Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-2-decanone (Aldol Addition)

The procedure for the aldol addition is similar to the condensation reaction described above, but the dehydration step is intentionally avoided.

-

Reaction: Follow steps 1-3 of the Claisen-Schmidt condensation protocol, maintaining a lower reaction temperature (e.g., 0-5 °C) to minimize spontaneous dehydration.

-

Workup: After the reaction is complete, carefully neutralize the mixture with a dilute acid at low temperature. Extract the product with a suitable organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure. The crude 4-hydroxy-2-decanone can be purified by column chromatography if necessary.

Step 2: Dehydration of 4-Hydroxy-2-decanone

-

Setup: Place the purified 4-hydroxy-2-decanone in a distillation apparatus with a small amount of pumice or acidic clay as a catalyst.

-

Dehydration and Distillation: Heat the mixture. The dehydration will occur, and the resulting this compound, along with water, will distill over.

-

Purification: The collected distillate will contain this compound and water. Separate the organic layer, dry it with a suitable drying agent, and purify further by vacuum distillation as described previously.

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data for the characterization of this compound.

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (Proton NMR) | Chemical shifts (δ) in ppm: ~6.8 (dt, 1H, C=CH-CO), ~6.1 (d, 1H, C=CH-CO), ~2.2 (q, 2H, -CH₂-C=C), ~2.1 (s, 3H, -COCH₃), ~1.4 (m, 4H, -(CH₂)₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | [8] |

| ¹³C NMR (Carbon NMR) | Chemical shifts (δ) in ppm: ~198 (C=O), ~148 (C=CH), ~132 (C=CH), ~32 (-CH₂-), ~31 (-CH₂-), ~29 (-CH₂-), ~27 (-COCH₃), ~22 (-CH₂-), ~14 (-CH₃) | [8] |

| IR (Infrared) Spectroscopy | Characteristic peaks in cm⁻¹: ~1675 (C=O stretch, conjugated ketone), ~1630 (C=C stretch), ~2925, 2855 (C-H stretch, aliphatic) | [8] |

| MS (Mass Spectrometry) | m/z (relative intensity): 154 (M+), 139, 111, 97, 83, 69, 55, 43 (base peak) | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and a general workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process, with the Claisen-Schmidt condensation of heptanal and acetone being the most practical and widely used method. This guide has provided detailed insights into the experimental protocols, expected yields, and spectroscopic data associated with this important transformation. The provided diagrams offer a clear visualization of the reaction mechanism and experimental workflow, serving as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful control of reaction conditions and purification techniques are paramount to achieving high yields and purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound |Research Chemical [benchchem.com]

- 4. amherst.edu [amherst.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Claisen-Schmidt Condensation [cs.gordon.edu]

Toxicological Profile and Safety Information for 3-Decen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary